N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound with a benzothiophene core This compound is known for its unique structural features, which include an allyl group attached to the nitrogen atom and an amino group at the second position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halogenated benzothiophene with ammonia or an amine can introduce the amino group at the desired position.
Allylation: The allyl group can be introduced through an alkylation reaction. This can be achieved by reacting the amino-benzothiophene intermediate with an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The amino group can participate in nucleophilic substitution reactions. For instance, reacting with acyl chlorides can form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Amides and substituted benzothiophenes.
Scientific Research Applications
N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of biological targets.
Material Science: The benzothiophene core is known for its electronic properties, making the compound useful in the development of organic semiconductors and conductive materials.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into their binding mechanisms and effects.
Mechanism of Action
The mechanism of action of N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The amino and allyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The benzothiophene core can interact with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the allyl group, which may affect its binding properties and biological activity.
N-Allyl-2-amino-1-benzothiophene-3-carboxamide: Lacks the tetrahydro ring, which may influence its electronic properties and stability.
Uniqueness
N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of both the allyl group and the tetrahydro ring. These features contribute to its distinct electronic properties, stability, and potential for diverse interactions with biological targets.
Properties
IUPAC Name |
2-amino-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2H,1,3-7,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMSWZGHIYULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(SC2=C1CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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